Product packaging for Smenospongine(Cat. No.:CAS No. 113021-53-7)

Smenospongine

Cat. No.: B050768
CAS No.: 113021-53-7
M. Wt: 343.5 g/mol
InChI Key: OBQPWRJUZHGREQ-NUATZEMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Smenospongine is a sesquiterpene aminoquinone isolated from marine sponges of the Dactylospongia genus, recognized for its potent and multifaceted anticancer research applications. Its primary research value lies in its ability to induce both apoptosis (programmed cell death) and autophagy in various cancer cell lines, including leukemia (e.g., HL-60, K562) and solid tumors. The compound's mechanism of action is multi-targeted; it functions as a potent inhibitor of histone deacetylase (HDAC), particularly HDAC1 and HDAC8, leading to increased histone acetylation, cell cycle arrest at the G1 phase, and subsequent differentiation of leukemia cells. Concurrently, this compound has been shown to trigger endoplasmic reticulum (ER) stress and activate the PERK/eIF2α phosphorylation pathway, which promotes the expression of autophagy-related genes and the formation of autophagosomes. This dual induction of apoptosis and autophagy makes it a highly valuable chemical tool for investigating cell death pathways, epigenetic regulation, and their crosstalk in oncology research. Furthermore, its marine origin provides a unique structural scaffold for studying structure-activity relationships in natural product chemistry. This product is intended for non-clinical laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29NO3 B050768 Smenospongine CAS No. 113021-53-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113021-53-7

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-5-amino-4-hydroxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C21H29NO3/c1-12-6-5-7-17-20(12,3)9-8-13(2)21(17,4)11-14-18(24)15(22)10-16(23)19(14)25/h10,13,17,24H,1,5-9,11,22H2,2-4H3/t13-,17+,20+,21+/m0/s1

InChI Key

OBQPWRJUZHGREQ-NUATZEMDSA-N

SMILES

CC1CCC2(C(C1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C

Synonyms

smenospongine

Origin of Product

United States

Origin and Isolation Methodologies of Smenospongine

Natural Occurrence and Distribution of Smenospongine-Producing Organisms

This compound has been identified and isolated from several genera of marine sponges, primarily within the order Dictyoceratida. The distribution of these sponges spans various marine environments, highlighting the broad ecological range of the producing organisms.

Marine Sponge Genera as Primary Biogenic Sources

The production of this compound is not limited to a single genus of sponge; rather, it has been reported from at least four distinct genera. This distribution suggests a potentially conserved biosynthetic pathway among these related sponge species or their associated microorganisms.

The marine sponge Dactylospongia elegans is a well-documented source of this compound. mdpi.comnih.govscienceopen.comdoaj.orgresearchgate.netd-nb.infonih.gov Initial isolation from this species was guided by bioassays aimed at discovering new anticancer drug candidates. mdpi.com The process of isolating this compound from D. elegans typically involves extraction of the dried and cut sponge with methanol (B129727). mdpi.com The resulting extract is then subjected to solvent partitioning and a series of chromatographic techniques, including silica (B1680970) gel column chromatography, reversed-phase column chromatography, and high-performance liquid chromatography (HPLC), to yield the pure compound. mdpi.com The structure of the isolated this compound is then confirmed by comparing its mass spectrometry and Nuclear Magnetic Resonance (NMR) data with previously reported values. mdpi.com

Spongia pertusa Esper is another marine sponge from which this compound has been isolated. nih.govacs.orgnais.net.cndntb.gov.uanih.gov Research on this species has led to the identification of not only this compound but also related compounds like 5-epi-smenospongine (B1245595) and smenospongiadine. nih.govacs.org The isolation from S. pertusa Esper further confirms the presence of this class of compounds within the genus Spongia. nih.gov

The genus Smenospongia was the first from which this compound was isolated, lending its name to the compound. nih.govnih.govsemanticscholar.orgfrontiersin.org The initial report in 1987 by Kondracki and Guyot described the isolation of this compound from a Smenospongia sp. and noted its cytotoxic and antimicrobial activities. nih.gov Over the years, various species within this genus have been found to produce a diverse array of metabolites, with this compound being a notable example. nih.gov

This compound has also been isolated from the genus Hippospongia. researchgate.netnih.govresearchgate.net Specifically, a study on a Fijian marine sponge of the genus Hippospongia led to the isolation of this compound along with other bioactive sesquiterpene quinones. researchgate.netnih.gov The structure of this compound from this source was determined through spectroscopic analysis. nih.gov

Geographic Collection Sites and Biogeographical Implications

The collection sites of this compound-producing sponges are geographically widespread, indicating a broad distribution of these organisms in various marine ecosystems. The biogeographical data suggests that the production of this compound is not restricted to a specific region, which has implications for understanding the ecological roles and evolutionary history of these sponges and their chemical constituents. The occurrence of the same or similar bioactive compounds in sponges from different locations can point towards a common ancestry or the involvement of symbiotic microorganisms in their production. mdpi.com

Sponge GenusGeographic Collection Site
Dactylospongia elegansIndonesia mdpi.comd-nb.info, Papua New Guinea scienceopen.com, Australia mdpi.com, South China Sea tandfonline.com
Spongia pertusa EsperNot explicitly stated in the provided results
Smenospongia speciesNot explicitly stated in the provided results
Hippospongia speciesFiji researchgate.netnih.govresearchgate.net, Palau mdpi.com

Advanced Methodologies for Isolation and Purification

The purification of this compound to a high degree of homogeneity is essential for its structural elucidation and biological evaluation. This is achieved through a combination of extraction and chromatographic methods.

Solvent Extraction Techniques and Sequential Partitioning Processes

The initial step in isolating this compound involves the extraction of the compound from the sponge biomass using organic solvents. guidetopharmacology.org A common procedure begins with the air-drying and powdering of the sponge material. nih.gov This material is then subjected to exhaustive extraction with a polar solvent, typically methanol or a high-percentage aqueous ethanol (B145695) solution. wikipedia.orgnih.govwikipedia.org This process transfers the soluble organic molecules, including this compound, from the sponge tissue into the solvent, creating a crude extract.

Following extraction, a critical step known as sequential partitioning is employed to separate compounds based on their polarity. The crude methanol extract is often evaporated to a residue, which is then suspended in water and partitioned against a series of immiscible organic solvents of varying polarities. wikipedia.orgwikipedia.org This process fractionates the extract, concentrating this compound into a specific fraction. For instance, a common partitioning sequence involves hexane (B92381), aqueous methanol (e.g., 90%), and n-butanol, which separates the compounds into different soluble portions. wikipedia.orgwikipedia.org The fraction containing this compound is identified through bioassay or chemical screening, and this enriched fraction is then carried forward for further chromatographic purification.

Table 1: Example of a Sequential Partitioning Process for this compound Isolation
StepProcedurePurposeOutcome
1Extraction of dried, powdered sponge with methanol.To create a crude extract containing a broad range of metabolites.Methanol extract.
2Evaporation of methanol and partitioning of the residue between hexane and 90% aqueous methanol.To separate highly non-polar compounds (lipids) from moderately polar ones.Hexane-soluble fraction and a 90% methanol-soluble fraction.
3Further partitioning of the aqueous methanol fraction against n-butanol.To separate compounds of intermediate polarity. This compound typically concentrates in the 90% methanol or n-butanol fraction.n-butanol-soluble fraction and an aqueous fraction.

Chromatographic Separation Strategies for Compound Enrichment

Following initial extraction and partitioning, chromatographic techniques are indispensable for the isolation of pure this compound from the enriched fraction. This usually involves a multi-step strategy employing different types of chromatography.

The fraction identified as containing this compound is often first subjected to silica gel column chromatography. wikipedia.orgwikipedia.orgjkenterprises.com.pk Silica gel is a polar stationary phase, and this technique separates compounds based on their polarity. A solvent or a gradient of solvents (mobile phase) is passed through the column, and compounds are eluted at different rates. Non-polar compounds elute faster, while polar compounds are retained longer on the silica gel. This step serves to separate the major classes of compounds from each other, providing a significant enrichment of this compound. nih.gov

Fractions enriched with this compound from the silica gel column are frequently subjected to further purification using reversed-phase column chromatography. wikipedia.orgwikipedia.org In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and a polar organic solvent like methanol or acetonitrile). This method separates compounds based on their hydrophobicity, with more non-polar compounds being retained longer. The use of reversed-phase chromatography is a complementary strategy to silica gel chromatography and is effective in separating compounds with similar polarities but different hydrophobic characteristics. haoranbio.com

The final step to obtain highly pure this compound is typically High-Performance Liquid Chromatography (HPLC). wikipedia.orgwikipedia.orgjkenterprises.com.pk HPLC offers high resolution and is used to separate the target compound from any remaining impurities. scitoys.com Both normal-phase and, more commonly, reversed-phase HPLC can be used. nih.govscitoys.com This technique utilizes high pressure to pass the solvent through a column packed with very fine particles, allowing for precise and efficient separation, yielding this compound with the purity required for detailed structural analysis and biological testing. wikipedia.orgwikipedia.org

Emerging Extraction Technologies for Enhanced Efficiency

While conventional solvent extraction is well-established, there is growing interest in emerging "green" extraction technologies that offer greater efficiency, reduced solvent consumption, and shorter extraction times. wikipedia.orgfishersci.sefishersci.atnih.gov These methods, while not yet widely reported specifically for this compound isolation, are becoming standard for the extraction of marine natural products. guidetopharmacology.org

Potential technologies applicable to this compound extraction include:

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process. guidetopharmacology.orgfishersci.se

Ultrasound-Assisted Extraction (UAE): Employs high-frequency sound waves to create cavitation bubbles, which disrupt cell walls and enhance solvent penetration. guidetopharmacology.orgfishersci.se

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, often carbon dioxide, as the extraction solvent. guidetopharmacology.orgwikipedia.org This method is advantageous as the solvent is non-toxic and can be easily removed by depressurization.

Pressurized Liquid Extraction (PLE): Involves using solvents at elevated temperatures and pressures, which increases their efficiency and reduces the amount of solvent needed. wikipedia.orgfishersci.se

These advanced techniques hold the potential to streamline the extraction of this compound and other valuable marine metabolites, making the process more environmentally sustainable and cost-effective. fishersci.atnih.gov

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is an advanced extraction technique that utilizes microwave energy to heat the solvents and sample matrix, thereby increasing the kinetic efficiency of the extraction process. This method can significantly shorten extraction times from hours to minutes and reduce the volume of solvent required compared to conventional techniques like Soxhlet extraction. The principle involves the direct interaction of microwaves with polar molecules in the sample, leading to rapid heating and subsequent partitioning of analytes from the sample matrix into the solvent. MAE is recognized as a green technology and has been effectively used to isolate a wide range of natural products from various matrices, including marine organisms. Although it is a powerful tool for natural product isolation, specific protocols detailing the use of MAE for the extraction of this compound from its source sponges are not widely reported in the current scientific literature.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) employs the energy of ultrasonic waves, typically in the 20–120 kHz range, to facilitate the extraction of target compounds from a solid matrix. The primary mechanism behind UAE is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the solvent. This process generates powerful shockwaves and micro-jets that disrupt the cell walls of the biological material, enhancing solvent penetration and accelerating mass transfer. UAE is noted for its efficiency at lower temperatures, which helps in preserving thermolabile compounds, and for reducing extraction times and energy consumption. It is considered a green and efficient alternative for extracting bioactive compounds from natural sources, including marine life. However, like MAE, the specific application of UAE for the targeted extraction of this compound has not been detailed in available studies.

Pressurized Solvent Extraction (PSE)

Pressurized Solvent Extraction (PSE), also known by the trade name Accelerated Solvent Extraction (ASE), is a high-throughput technique that uses conventional solvents at elevated temperatures and pressures. These conditions keep the solvent in a liquid state far above its atmospheric boiling point, which decreases its viscosity and surface tension while increasing its solvating power. This allows for more rapid and efficient extraction of analytes from the sample matrix.

A comparative study on the extraction of metabolites from marine sponges demonstrated that ASE is a highly effective methodology. The technique was shown to be approximately three times more efficient in terms of extraction efficiency and required only 2 hours for processing compared to 80 hours for standard solvent partitioning, while yielding comparable total extract amounts and chemical profiles. This study successfully applied the method to sponges containing related sesquiterpenoid quinones like ilimaquinone (B159049), validating PSE as an effective and rapid technique for isolating this class of compounds from marine sponges.

Structural Elucidation Techniques Employed in this compound Identification

The definitive identification and characterization of this compound's molecular structure rely on a combination of advanced spectroscopic techniques.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound and its analogues, high-resolution mass spectrometry (HRMS) is commonly employed. Specifically, Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS) provides an accurate mass measurement of the molecule. nih.gov This data is used to calculate the exact molecular formula, which is a fundamental first step in the process of structural elucidation. For instance, analysis of related compounds using HRESIMS has allowed researchers to confidently establish their elemental compositions by comparing the measured mass-to-charge ratio (m/z) with the theoretical value.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete three-dimensional structure of organic molecules like this compound. A suite of NMR experiments is used to piece together the molecular puzzle.

1D NMR: One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provide foundational information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary).

2D NMR: Two-dimensional NMR experiments establish the connectivity between atoms. Key 2D NMR techniques used in the elucidation of this compound and its analogues include: nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, allowing for the mapping of proton-proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms to which they are attached, providing a clear map of C-H single-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two to four bonds). It is crucial for connecting the individual spin systems and piecing together the complete carbon skeleton of the molecule.

Together, these NMR data allow for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's planar structure and relative stereochemistry.

Biosynthetic Pathways and Chemical Synthesis of Smenospongine and Analogues

Proposed Biosynthesis of Smenospongine in Marine Sponges

The biosynthesis of this compound and related compounds is believed to occur within marine sponges, such as those from the genera Dactylospongia, Smenospongia, and Hyrtios, or by their associated microbial symbionts. d-nb.infomdpi.comnih.gov The process involves the convergence of the mevalonate (B85504) and shikimate pathways to assemble the final complex structure. nih.gov

The proposed biosynthetic pathway for sesquiterpenoid quinones like this compound begins with primary precursors from well-established metabolic routes. The sesquiterpene core is derived from the mevalonate pathway, while the hydroquinone (B1673460) or quinone unit originates from the shikimate pathway. nih.govrsc.org

The key precursors are:

Farnesyl Pyrophosphate (FPP): This isoprenoid unit is the universal precursor for the C15 sesquiterpene skeleton. nih.gov

Aromatic Precursor: An aromatic molecule, likely derived from shikimic acid, serves as the foundation for the quinone ring.

The proposed sequence of transformations is outlined as a plausible biogenetic pathway. It is theorized that the cyclization of a farnesyl-type precursor is initiated by an electrophilic attack, leading to a concerted process that forms a bicyclic carbocationic intermediate. mdpi.comnih.gov This intermediate can then undergo further enzymatic modifications, such as hydroxylation and oxidation, to generate the specific drimane (B1240787) skeleton of this compound. mdpi.com The final steps would involve the attachment of an amino group to the quinone ring, a feature that distinguishes this compound from many of its relatives. While the exact enzymatic machinery is still under investigation, it is clear that a complex cascade of enzyme-catalyzed reactions is required to produce the final molecule. mdpi.com

The biosynthesis of this compound shares fundamental steps with that of other marine sesquiterpenoid quinones. Metabolites such as avarol (B1665835), ilimaquinone (B159049), and various nakijiquinones also originate from the cyclization of farnesyl pyrophosphate. d-nb.infonih.gov However, key differences in the enzymatic pathways lead to significant structural diversity.

A primary point of divergence is the fate of the bicyclic carbocationic intermediate. nih.gov

In the biosynthesis of This compound and ilimaquinone , the intermediate is processed to form a normal drimane skeleton. d-nb.infomdpi.com

In the case of avarol , the pathway involves a rearrangement of the carbocation to form a 4,9-friedodrimane skeleton, which has a different connectivity. nih.gov

Another level of variation comes from the substitutions on the quinone ring. While this compound possesses an amino group, other related compounds feature different functionalities. For example, ilimaquinone has a simple hydroquinone which is often oxidized to a quinone, and various nakijiquinones incorporate side chains derived from amino acids, such as the histaminyl unit found in nakijiquinone V. d-nb.inforsc.org This comparative analysis highlights how a common set of precursors can be channeled through divergent enzymatic pathways to create a wide array of structurally and functionally diverse molecules within marine sponges. rsc.org

Total Synthesis Strategies for this compound

The complex structure and interesting biological profile of this compound have made it an attractive target for total synthesis. mdpi.commdpi.com Synthetic chemists have devised various strategies to construct its intricate framework, focusing on efficiency and stereochemical control.

Modern synthetic approaches to this compound and its relatives often employ a convergent strategy, where the sesquiterpenoid decalin core and the aromatic quinone piece are synthesized separately before being joined together. A unified synthesis capable of producing (+)-smenospongine, (–)-ilimaquinone, and other related compounds highlights the efficiency of this approach. dntb.gov.ua

A common retrosynthetic disconnection breaks the bond between the decalin ring and the quinone moiety. This leads to two key fragments:

A functionalized decalin system containing the correct stereochemistry.

An aromatic precursor to the aminoquinone ring.

One documented strategy for a related compound, ilimaquinone, involves the alkylation of a pre-formed enone (the decalin fragment) with a tetramethoxybenzyl bromide, which serves as the quinone precursor. acs.org This convergent approach allows for flexibility and the potential to create diverse analogues by modifying either of the two main fragments before coupling.

A major challenge in the synthesis of this compound is the precise control of its multiple stereocenters, particularly the trans-fusion of the decalin rings. To address this, chemists have utilized several stereoselective methods.

Chiral Starting Materials: Some syntheses begin with enantiomerically pure starting materials, such as the (+)-5-methyl Wieland–Miescher ketone, to establish the absolute stereochemistry of the decalin core from the outset. rsc.org

Substrate-Controlled Reactions: In the synthesis of ilimaquinone, the bulky nature of the attached quinone precursor was exploited to direct a hydrogenation reaction. This substrate-controlled diastereoselective hydrogenation of an exocyclic double bond preferentially formed the desired isomer with a 9:1 ratio. acs.org

Thermodynamic vs. Kinetic Control: The stereochemistry of the ring fusion in decalin systems can be controlled by reaction conditions. For related tetracyclic meroterpenoids, kinetic conditions using a Lewis acid like BF₃·OEt₂ favored the formation of the cis-fused decalin, whereas thermodynamic conditions with an acid like HI at high temperatures resulted in the exclusive formation of the more stable trans-fused isomer, which is the configuration found in this compound. nih.gov

These methodologies are crucial for the efficient and enantioselective synthesis of the complex three-dimensional structure of this compound.

Semi-Synthesis and Structural Modification of this compound Analogues

Beyond total synthesis, semi-synthesis offers a powerful avenue for generating novel analogues of this compound by chemically modifying the natural product itself or a closely related synthetic intermediate. This approach is valuable for exploring structure-activity relationships (SAR).

A notable example is the use of this compound as a starting material for the synthesis of other natural products. Researchers have successfully converted this compound into nakijinols A, B, and E through G. rsc.org This transformation involves a strategic chemical remodeling of the aminoquinone ring of this compound to construct the dihydroxylated benzoxazole (B165842) moiety characteristic of the nakijinols. rsc.org

Similarly, the synthesis of 4′-leucine-avarone from the related natural product avarol demonstrates how the quinone portion of these molecules can be derivatized, in this case by adding an amino acid. nih.gov The development of a modular synthetic platform has enabled the creation of numerous fully synthetic analogs that would be inaccessible through semi-synthesis, allowing for a broader investigation of the chemical space around these marine natural products. nih.gov

Derivatization from Naturally Occurring this compound

The chemical modification of naturally occurring this compound serves as a valuable strategy for generating novel derivatives with potentially enhanced or diversified biological activities. Although detailed reports on the extensive derivatization of this compound are not abundant, existing research indicates that the molecule can be chemically altered to produce new compounds. These modifications can provide insights into the structure-activity relationships (SAR) of this class of molecules.

One notable example of utilizing this compound as a chemical precursor is in the synthesis of other natural products. For instance, nakijinols, a series of related sesquiterpenoid benzoxazoles, have been synthesized starting from this compound. researchgate.net This conversion demonstrates that the core structure of this compound is amenable to chemical transformations, allowing for the creation of more complex molecules.

Furthermore, studies on related sesquiterpene quinones suggest that the amino group on the quinone ring is a common site for modification. While specific examples starting directly from this compound are limited in the reviewed literature, the general reactivity of aminoquinones allows for a range of chemical reactions, such as acylation or alkylation, to introduce new functional groups. These modifications can influence the compound's physicochemical properties and its interaction with biological targets. scispace.com The generation of such derivatives is crucial for exploring the full therapeutic potential of the this compound scaffold.

Rational Design and Synthesis of Novel this compound Analogues for Activity Profiling

The rational design and synthesis of novel this compound analogues are pivotal for understanding their mechanism of action and for developing compounds with improved therapeutic profiles. Structure-activity relationship (SAR) studies have been instrumental in guiding the synthesis of these analogues, with a focus on modifying the quinone skeleton, the amino substituent, and the drimane sesquiterpene moiety. scispace.commdpi.com

A key finding from SAR studies is the critical role of the quinone ring and the amino group for the biological activity of this compound and its analogues. scispace.commdpi.com Research involving the synthesis and biological evaluation of a series of sesquiterpene quinones, including 5-epi-smenospongorine, clarified that the quinone structure is indispensable for their differentiation-inducing activity in K562 leukemia cells. scispace.com Furthermore, the presence of an amino group was found to be important for this activity, although the specific substituents on the amino group appeared to be less critical. scispace.com

In one approach to generate novel analogues, the oxidative properties of the marine sponge Verongula rigida were utilized in a biotransformation process with metabolites from Smenospongia species. This led to the creation of new 4,9-friedodrimane derivatives that were then assessed for their biological activity. acs.org This method of generating chemical diversity through biological means provides a platform for preliminary lead optimization and SAR studies. acs.org

Synthetic efforts have also focused on creating analogues to explore specific biological activities. For example, this compound has been identified as a potential lead compound for developing anticancer drugs, and its modification is seen as a promising strategy for enhancing its antitumor effects. nih.govmdpi.com The synthesis of various analogues allows for a systematic investigation of how structural changes impact cytotoxicity and other antiproliferative effects. mdpi.com For instance, the synthesis of a series of thiaplidiaquinone analogues, which share structural similarities with this compound, revealed that modifications to the prenyl chain length could modulate their antimalarial and farnesyltransferase inhibitory activities. mdpi.com

Moreover, the unified synthesis of several marine sesquiterpene quinones, including (+)-smenospongine, has been achieved, providing a versatile platform for the preparation of both natural products and a variety of non-natural analogues for biological evaluation. dntb.gov.ua This enables a more systematic exploration of the chemical space around the this compound scaffold.

The following table summarizes some of the key this compound analogues and related compounds that have been synthesized and studied for their biological activities.

Compound NameModification from this compound/Related CompoundKey Research FindingReference(s)
Glycinylilimaquinone Synthesized from ilimaquinone and glycine.Showed potent cytotoxicity against human colon tumor cells. tandfonline.com
5-epi-Smenospongorine An epimer of a naturally occurring this compound analogue.Helped to establish the importance of the quinone skeleton and amino group for differentiation-inducing activity. scispace.commdpi.com
Nakijinols Synthesized from this compound.Demonstrates the utility of this compound as a synthetic precursor. researchgate.net
Thiaplidiaquinone Analogues Varied prenyl chain lengths.Showed that modifications influence antimalarial and enzyme inhibitory activity. mdpi.com

These examples underscore the importance of chemical synthesis and rational design in advancing our understanding of this compound's biological potential and in the development of new therapeutic agents based on its unique chemical structure.

Mechanistic Investigations of Smenospongine Biological Activities

Modulation of Cellular Proliferation and Cell Cycle Progression

Smenospongine, a sesquiterpene aminoquinone isolated from marine sponges, has been the subject of research for its potential anticancer properties. researchgate.netnih.govnih.govnih.govresearchgate.net Mechanistic studies have revealed its ability to modulate key cellular processes involved in cancer development, such as cellular proliferation and cell cycle progression. The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. nih.govresearchgate.netshsmu.edu.cn

Induction of G1 Phase Arrest in Malignant Cell Lines

A significant mechanism through which this compound exerts its antiproliferative effects is by inducing cell cycle arrest at the G1 phase in certain malignant cell lines. researchgate.netnih.govnih.gov This effect has been notably observed in K562 chronic myelogenous leukemia cells. researchgate.netnih.govnih.gov In these cells, treatment with this compound leads to an accumulation of cells in the G1 phase of the cell cycle, thereby preventing their progression to the S phase and subsequent cell division. nih.gov In contrast, in other leukemia cell lines like HL60 and U937, this compound primarily induces apoptosis. researchgate.netnih.govnih.gov Furthermore, in breast cancer stem-like cells, this compound has been found to cause G0/G1 arrest. nih.govnih.gov

Cell LineCancer TypeEffect of this compound
K562Chronic Myelogenous LeukemiaG1 phase arrest
HL60Acute Promyelocytic LeukemiaApoptosis
U937Histiocytic LymphomaApoptosis
MCF7-Nanog (Breast Cancer Stem-like Cells)Breast CancerG0/G1 arrest

The induction of G1 phase arrest by this compound in K562 cells is mediated through the p21-Rb pathway. researchgate.netnih.govnih.gov The retinoblastoma protein (Rb) is a key regulator of the G1/S phase transition. nih.govcolorado.edu In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the transcription of genes necessary for S phase entry. nih.gov The phosphorylation of Rb releases E2F, allowing cell cycle progression. nih.gov

This compound treatment has been shown to inhibit the phosphorylation of Rb in K562 cells. researchgate.netnih.gov This inhibition is a downstream effect of the increased expression of the cyclin-dependent kinase inhibitor p21. researchgate.netnih.govnih.gov p21, in turn, inhibits the activity of cyclin-dependent kinases (CDKs) that are responsible for Rb phosphorylation. rbac.org.br The sustained hypophosphorylated state of Rb due to this compound treatment leads to the arrest of cells in the G1 phase. nih.gov

Studies have demonstrated that this compound treatment leads to a time-dependent increase in the expression of p21 protein in K562 cells. nih.gov However, the precise mechanism by which this compound upregulates p21 expression is not fully understood. Research using a luciferase assay with transfected K562 cells has shown that this compound does not activate the p21 promoter. researchgate.netnih.govnih.gov This finding suggests that the upregulation of p21 is not due to an increase in its gene transcription. researchgate.netnih.govnih.gov

It is hypothesized that this compound may induce p21 expression through a post-transcriptional mechanism, such as enhancing the stability of p21 mRNA. researchgate.netnih.govnih.govplos.orgnih.govnih.gov The stability of p21 mRNA is known to be regulated by various RNA-binding proteins. nih.govnih.gov However, direct evidence confirming that this compound stabilizes p21 mRNA is still needed to fully elucidate this mechanism.

Apoptosis Induction in Malignant Cell Lines

In addition to inducing cell cycle arrest, this compound has been shown to induce apoptosis, or programmed cell death, in several malignant cell lines. researchgate.netnih.govnih.govresearchgate.net This has been observed in human acute promyelocytic leukemia (HL60) cells and human histiocytic lymphoma (U937) cells in a dose-dependent manner. researchgate.netnih.govnih.gov Furthermore, this compound induces apoptosis in breast cancer stem-like cells. nih.govnih.gov The induction of apoptosis is a critical mechanism for the elimination of cancer cells.

Cell LineCancer TypeApoptotic Effect of this compound
HL60Acute Promyelocytic LeukemiaDose-dependent apoptosis
U937Histiocytic LymphomaDose-dependent apoptosis and DNA fragmentation
MCF7-Nanog (Breast Cancer Stem-like Cells)Breast CancerInduction of intrinsic apoptosis

The apoptotic effects of this compound are mediated, at least in part, through the activation of the intrinsic or mitochondrial pathway of apoptosis. nih.gov This pathway is initiated by cellular stress, such as DNA damage. mdpi.com In breast cancer stem-like cells, treatment with this compound led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases. nih.gov Specifically, this compound treatment resulted in the cleavage and activation of caspase-9, caspase-3, and caspase-7, as well as the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmark events of caspase-dependent apoptosis. nih.gov

This compound has been reported to cause DNA damage in breast cancer stem-like cells. nih.gov DNA damage can serve as a trigger for the intrinsic apoptosis pathway. mdpi.com The cellular response to DNA damage involves the activation of complex signaling pathways to arrest the cell cycle and allow for DNA repair or, if the damage is too severe, to initiate apoptosis. nih.govnih.gov

One of the key kinases in the DNA damage response is Checkpoint Kinase 1 (CHK1). nih.govnih.gov Upon DNA damage, CHK1 is phosphorylated and activated, leading to cell cycle arrest. nih.govembopress.org While the direct phosphorylation of CHK1 by this compound has not been explicitly detailed in the provided context, the induction of DNA damage by this compound suggests a potential activation of the DNA damage response pathway, which would include the phosphorylation of CHK1. nih.govresearchgate.net

Regulation of p53 and p21 Protein Stability

This compound has been shown to influence cell cycle progression, notably by inducing a G0/G1 phase arrest in leukemia cells. frontiersin.org This cell cycle blockade is mediated through the p21-pRb pathway. frontiersin.org Research indicates that this compound treatment leads to an increase in the p21 protein. frontiersin.org Interestingly, the compound does not appear to affect the p21 promoter, suggesting that the observed increase in p21 levels is not due to transcriptional activation but may be related to post-transcriptional mechanisms, such as enhanced protein stability. frontiersin.org

Anti-Angiogenic Mechanisms

This compound demonstrates significant antitumor activity on solid tumors through a dual mechanism that includes the direct inhibition of tumor cell growth and a pronounced anti-angiogenic effect on endothelial cells. ctdbase.orgnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for the growth and metastasis of solid tumors. ctdbase.org By disrupting this process, this compound effectively hinders the tumor's ability to expand and spread. ctdbase.orgnih.gov

A key step in angiogenesis involves the proliferation and migration of endothelial cells. ctdbase.org Studies have demonstrated that this compound effectively inhibits these processes in Human Umbilical Vein Endothelial Cells (HUVECs). ctdbase.orgnih.govresearchgate.net The inhibitory effect on HUVEC proliferation was observed to be concentration-dependent. ctdbase.org Furthermore, using a wound healing assay, this compound was shown to block the migration of HUVECs, another critical component of the angiogenic process. ctdbase.org

Interactive Table 1: Effect of this compound on Endothelial Cells

Biological Process Target Cells Effect
Proliferation HUVEC Concentration-dependent inhibition
Migration HUVEC Concentration-dependent inhibition

This table summarizes the inhibitory effects of this compound on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs).

The final stage of angiogenesis involves the organization of endothelial cells into three-dimensional capillary-like structures. In vitro models using Matrigel have shown that this compound effectively disrupts this process. ctdbase.org When HUVECs were treated with this compound, the formation of these capillary-like tube structures was inhibited in a concentration-dependent manner, providing further evidence of its potent anti-angiogenic activity. ctdbase.orgresearchgate.net

Specific Molecular Targets and Signaling Pathway Modulation

This compound's anticancer activities are linked to its ability to modulate specific molecular targets and signaling pathways that are crucial for cancer cell survival and proliferation.

A significant finding in this compound research is its ability to target and eliminate cancer stem-like cells (CSCs), which are believed to be responsible for therapeutic failure, cancer relapse, and metastasis. wikipedia.orgnih.gov In studies using a breast cancer stem-like cell model, this compound was shown to abrogate CSC-like properties. wikipedia.orgnih.gov This was associated with a downregulation of key stem cell markers, including Nanog, Sox2, and Bmi1, following treatment with the compound. wikipedia.orgnih.gov

Interactive Table 2: this compound's Effect on Cancer Stem Cell Markers

Marker Function Effect of this compound
Nanog Stemness, Self-renewal Downregulation of protein expression
Sox2 Pluripotency, Self-renewal Downregulation of protein expression

This table outlines the impact of this compound on key protein markers associated with cancer stem-like cell phenotypes in breast cancer models. wikipedia.org

This compound exhibits a preferential inhibitory effect on the proliferation of cancer stem-like cells. wikipedia.orgnih.gov Using a CSC-like model developed from breast cancer cells, researchers found that this compound preferentially inhibited the growth of these induced CSC-like cells by triggering a G0/G1 cell cycle arrest and inducing intrinsic apoptosis. wikipedia.orgnih.gov This selective toxicity is highlighted by the compound's weaker growth-inhibitory effect on nonmalignant cells. wikipedia.org Functionally, this compound was also observed to inhibit the ability of these CSC-like cells to form tumor spheres in vitro, a key characteristic of stemness. wikipedia.org The mechanism for this preferential inhibition involves the activation of the p38 MAPK and AMPKα signaling pathways. wikipedia.orgnih.gov

Targeting Cancer Stem-Like Cell Phenotypes

Downregulation of Stemness Markers (e.g., Nanog, Sox2, Bmi1)

This compound has been shown to effectively target cancer stem-like cells (CSCs) by modulating the expression of key proteins responsible for maintaining stemness. nih.govnih.gov In a breast cancer stem-like cell model (MCF7-Nanog), treatment with this compound led to a significant decrease in the protein expression of crucial stem cell markers, including Nanog, Sox2, and Bmi1. nih.govwikipedia.org These transcription factors are vital for the self-renewal and pluripotency of CSCs. nih.gov The downregulation of these markers by this compound indicates its potential to abrogate the self-renewal capacity of CSCs, thereby inhibiting their tumorigenic properties. nih.govnih.gov This effect was observed alongside the suppression of tumor sphere formation in vitro, further confirming the compound's activity against the stem-like population within a tumor. nih.gov

Modulation of p38 and AMPKα Signaling Pathways

The anticancer activity of this compound, particularly against breast cancer stem-like cells, is mediated through the modulation of specific signaling pathways that regulate cell survival and apoptosis. nih.govnih.gov Research has demonstrated that this compound induces intrinsic apoptosis in CSCs by increasing the phosphorylation levels of p38 mitogen-activated protein kinase (MAPK) and AMP-activated protein kinase α (AMPKα). nih.govnih.gov The activation of the p38 MAPK and AMPKα pathways is a critical mechanism for its preferential inhibitory effect on CSCs. nih.gov These pathways are known to play significant roles in cellular stress responses, cell growth, and proliferation. nih.gov By strongly activating these pathways, this compound triggers a cascade leading to G0/G1 cell cycle arrest and ultimately, programmed cell death in cancer stem-like cells. nih.govnih.gov

Overcoming Drug Resistance in Malignant Cells

This compound has emerged as a promising agent for overcoming drug resistance in malignant cells, a major obstacle in cancer chemotherapy. shsmu.edu.cn Studies on non-small cell lung cancer (NSCLC) have shown that this compound can inhibit the proliferation of both cisplatin-sensitive (A549) and cisplatin-resistant (A549/DDP) cells. shsmu.edu.cnshsmu.edu.cn Its mechanism involves targeting pathways that contribute to the multidrug resistance phenotype. shsmu.edu.cn

Inhibition of Efflux Pump Protein Expression (e.g., ABCG2)

A key mechanism by which cancer cells develop multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to remove chemotherapeutic drugs from the cell. nih.govfrontiersin.org this compound has been shown to counteract this by significantly downregulating the expression of the ABCG2 protein, also known as breast cancer resistance protein (BCRP). shsmu.edu.cnshsmu.edu.cn This effect occurs at both the protein and mRNA levels, indicating that this compound interferes with the production of this critical efflux pump. shsmu.edu.cn By inhibiting ABCG2 expression, this compound helps to restore the intracellular concentration and efficacy of conventional chemotherapy drugs in resistant cells. shsmu.edu.cn

Suppression of Epidermal Growth Factor Receptor (EGFR)-Akt Signaling Pathway

The expression of the efflux pump ABCG2 is often regulated by upstream signaling pathways that promote cell survival and proliferation. shsmu.edu.cn this compound has been found to inhibit the epidermal growth factor receptor (EGFR)-serine/threonine kinase (Akt) signaling pathway, which is a known upstream regulator of ABCG2. shsmu.edu.cnshsmu.edu.cn Overexpression and activation of the EGFR/Akt pathway are linked to chemoresistance in various cancers. researchgate.net By suppressing this pathway, this compound not only exerts direct anti-proliferative effects but also contributes to the downregulation of ABCG2, thereby helping to reverse drug resistance. shsmu.edu.cn

Positive Regulation of FoxO1 Transcription Factor

The Forkhead box protein O1 (FoxO1) is a transcription factor that acts as a tumor suppressor by regulating genes involved in cell cycle arrest and apoptosis. shsmu.edu.cn The activity of FoxO1 is often suppressed in cancer cells through pathways like the PI3K/Akt pathway. researchgate.net Research indicates that this compound positively regulates the FoxO1 transcription factor. shsmu.edu.cn This action is part of its mechanism to overcome drug resistance in NSCLC cells. shsmu.edu.cn By upregulating FoxO1, this compound promotes the expression of genes that can counteract the survival signals prevalent in resistant cancer cells, contributing to apoptosis. shsmu.edu.cn

Differentiation-Inducing Properties

Beyond its cytotoxic and resistance-reversing effects, this compound also possesses differentiation-inducing properties. researchgate.netmdpi.comscispace.com This therapeutic approach aims to convert malignant tumor cells into normal, differentiated cells, which is considered a promising strategy with potentially fewer side effects than conventional chemotherapy. scispace.comiiarjournals.org In human chronic myelogenous leukemia (K562) cells, which are typically unresponsive to differentiation inducers like all-trans-retinoic acid (ATRA), this compound has been shown to induce erythroid differentiation, causing the cells to mature into erythroblasts. researchgate.netmdpi.comscispace.com This differentiation is associated with an arrest of the cell cycle in the G1 phase and an increased expression of the p21 protein, a key cell cycle inhibitor. mdpi.comscispace.com This ability to force malignant cells to differentiate represents another important facet of this compound's anticancer activity. researchgate.netnih.gov

Erythroid Differentiation of K562 Chronic Myelogenous Leukemia Cells

This compound has been shown to induce erythroid differentiation in the human chronic myelogenous leukemia (CML) cell line, K562. nih.govscispace.comnih.gov This process involves the transformation of immature leukemia cells into more mature, specialized cells, in this case, erythroblasts. scispace.com The induction of differentiation is a promising therapeutic strategy for cancer, as it can lead to a less malignant state. Studies have demonstrated that this compound treatment of K562 cells leads to a G1 phase arrest in the cell cycle. nih.govnih.govresearchgate.net This arrest is a crucial step in the differentiation process, halting uncontrolled proliferation and allowing the cell to enter a maturation pathway. The differentiation-inducing activity has also been observed with related sesquiterpene quinones, highlighting the importance of the quinone skeleton and the amino group in this biological effect. scispace.comscienceopen.com

Biochemical and Morphological Markers of Differentiation

The erythroid differentiation induced by this compound in K562 cells is confirmed by the appearance of specific biochemical and morphological markers. A key indicator is the increased production of hemoglobin, the oxygen-carrying protein in red blood cells. nih.govnih.gov Treatment with this compound at concentrations between 3-15 µM has been shown to significantly increase hemoglobin levels in K562 cells. nih.gov

Another critical marker is the expression of Glycophorin A, a sialoglycoprotein present on the surface of erythroid precursors and mature erythrocytes. nih.govmdpi.complos.org Flow cytometric analysis using a FITC-labeled glycophorin A antibody has revealed a notable increase in its expression on the surface of this compound-treated K562 cells, further confirming their differentiation along the erythroid lineage. nih.gov This increase in Glycophorin A is a recognized hallmark of erythroid maturation. mdpi.complos.org

Inhibition of Crkl Phosphorylation by Bcr-Abl Tyrosine Kinase

A significant molecular mechanism underlying the action of this compound in CML cells is the inhibition of the phosphorylation of Crkl (CRK-like proto-oncogene, adaptor protein). nih.govmdpi.com Crkl is a major substrate of the Bcr-Abl tyrosine kinase, the oncoprotein responsible for CML. nih.govfrontiersin.orgcellsignal.com The phosphorylation of Crkl by Bcr-Abl is a critical event in the signaling pathways that drive the proliferation and survival of CML cells. frontiersin.orgvietnamjournal.ru By inhibiting the phosphorylation of Crkl, this compound effectively interferes with the oncogenic signaling of Bcr-Abl, contributing to the induction of differentiation and cell cycle arrest observed in K562 cells. nih.govmdpi.com This targeted inhibition highlights a key aspect of this compound's potential as a therapeutic agent for CML.

Other Identified Cellular Pathway Modulations

Beyond its effects on erythroid differentiation, this compound has been found to modulate other crucial cellular signaling pathways implicated in cancer.

Antagonism of the Wnt/β-catenin Signaling Pathway

Research has identified a related compound, smenospongidine, as an antagonist of the Wnt/β-catenin signaling pathway. nih.gov This pathway is frequently upregulated in various cancers, including multiple myeloma, and plays a vital role in cell proliferation, survival, and differentiation. nih.govplos.orgplos.org Smenospongidine was found to promote the degradation of intracellular β-catenin, a central component of the pathway. nih.gov This action leads to the downregulation of β-catenin/T-cell factor-dependent genes such as axin2, c-myc, and cyclin D1 in RPMI-8226 multiple myeloma cells. nih.gov The antagonism of Wnt/β-catenin signaling represents another significant mechanism through which compounds from the this compound family may exert their anti-cancer effects.

Inhibition of Specific Protein Kinases

This compound's biological activity is also linked to the inhibition of specific protein kinases. It has been shown to induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, which plays a crucial role in cell cycle regulation and differentiation. nih.govscispace.comnih.gov The increased expression of p21 contributes to the G1 phase arrest observed in this compound-treated K562 cells. nih.govnih.gov Furthermore, this leads to the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the G1/S phase transition. nih.gov While this compound increases p21 expression, it does not appear to do so by directly activating the p21 promoter, suggesting an alternative regulatory mechanism. nih.govscienceopen.com

Antimicrobial Action Mechanisms

Initial reports on this compound highlighted its cytotoxic and antimicrobial properties. mdpi.commdpi.com The antimicrobial activity of sesquiterpenoid quinones like this compound is often attributed to their chemical structure, which allows them to participate in redox cycling and generate reactive oxygen species (ROS). scienceopen.com This can lead to damage to microbial cells. Additionally, the quinone moiety can undergo Michael-type addition reactions, potentially interfering with essential cellular processes in microorganisms. scienceopen.com While the precise and detailed mechanisms of this compound's antimicrobial action are not as extensively studied as its anti-cancer effects, its structural features are characteristic of compounds with known antifungal, antibacterial, and antiviral activities. researchgate.net

Efficacy Against Specific Bacterial Strains (e.g., Bacillus megaterium, Micrococcus luteus)

Research has shown that this compound exhibits moderate to low antimicrobial activity against certain Gram-positive bacteria. dntb.gov.uad-nb.info Specifically, in a study involving compounds isolated from the Indonesian marine sponge Dactylospongia elegans, this compound was found to inhibit the growth of Bacillus megaterium DSM32 and Micrococcus luteus ATCC 4698. dntb.gov.uad-nb.inforesearchgate.net The minimum inhibitory concentration (MIC) for both of these bacterial strains was determined to be 32 μg/mL. dntb.gov.uad-nb.inforesearchgate.net It is worth noting that while effective against these Gram-positive bacteria, this compound did not show any antimicrobial activity against the Gram-negative bacterium E. coli K12 derivative. d-nb.info

Antibacterial Activity of this compound
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Bacillus megaterium DSM3232 μg/mL dntb.gov.uad-nb.inforesearchgate.net
Micrococcus luteus ATCC 469832 μg/mL dntb.gov.uad-nb.inforesearchgate.net
E. coli K12 derivativeInactive d-nb.info

Efficacy Against Specific Fungal Strains

The antifungal potential of this compound has also been investigated. One study reported that it exhibited antifungal activity against Amphotericin B-resistant Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 125 mg/L. researchgate.net However, the same study noted that it did not show significant activity against wild-type C. albicans, Cryptococcus neoformans, Aspergillus niger, Penicillium sp., Rhizopus sporangia, or Sordaria sp. researchgate.net Another source mentions that this compound displayed moderate activity against Candida tropicalis with a MIC value of 250 µg/mL, and good activity against Candida glabrata and Cryptococcus neoformans at a MIC of 31.25 µg/mL. nih.gov

Proposed Role of the Quinone Moiety in Redox-Mediated Processes

The biological activities of many quinone-containing compounds are often attributed to their redox properties. nih.govnih.gov The quinone moiety can undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). nih.gov This production of ROS can damage cellular components, which is a potential mechanism for the cytotoxic effects observed in some quinones. nih.gov Furthermore, the quinone structure allows for Michael-type addition reactions with biological nucleophiles, which can also contribute to its biological effects. nih.gov While the specific mechanisms for this compound are still under investigation, it is plausible that its quinone moiety participates in similar redox-mediated processes, contributing to its observed antimicrobial activities. nih.govnih.gov The reduction potential of the quinone and the stability of the resulting semiquinone are key factors that influence these processes. nih.gov

Anti-Inflammatory Effects

Beyond its antimicrobial properties, this compound and its derivatives have been explored for their effects on inflammatory pathways.

Modulation of Tumor Necrosis Factor-alpha (TNF-α) Production

Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine involved in the inflammatory response. biomedres.us Research into the effects of sesquiterpene quinones on TNF-α production has yielded interesting results. In a study examining eight sesquiterpene quinones, including this compound, it was found that this compound itself did not show apparent activity in modulating TNF-α production in LPS-stimulated RAW 264.7 cells. nih.govnih.gov However, its epimer, 5-epi-smenospongine (B1245595), promoted the production of TNF-α to a level three times greater than the control at a concentration of 10 μM. nih.govnih.gov This suggests that the stereochemistry of the decalin ring system is crucial for this particular biological activity. nih.gov

Investigation of Toll-Like Receptor (TLR) Signaling Pathway Interactions

Toll-like receptors (TLRs) are a class of proteins that play a critical role in the innate immune system by recognizing pathogen-associated molecular patterns. thermofisher.comcellsignal.com The activation of TLR signaling pathways leads to the production of various pro-inflammatory cytokines. thermofisher.com The interaction of small molecules with these pathways is an active area of research. For instance, TLR4, in conjunction with its co-receptors, recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, initiating a signaling cascade that can involve both MyD88-dependent and TRIF-dependent pathways. nih.govplos.org These pathways ultimately lead to the activation of transcription factors like NF-κB and the production of inflammatory cytokines. cellsignal.comnih.gov While direct studies on the interaction of this compound with specific TLRs are not extensively detailed in the provided context, the modulation of TNF-α production by its epimer suggests a potential, albeit indirect, influence on these inflammatory signaling cascades. nih.govnih.gov The ability of compounds to modulate TLR signaling is a key mechanism for controlling inflammation. nih.gov

Structure Activity Relationship Sar Studies of Smenospongine and Analogues

Identification of Indispensable Structural Features for Biological Activity

SAR studies have successfully pinpointed several key molecular features of the smenospongine scaffold that are critical for its bioactivity. These foundational elements form the basis of its interaction with biological targets.

Criticality of the Quinone Skeleton

The quinone ring is a cornerstone of this compound's biological activity. Research on a series of sesquiterpene quinone/phenol (B47542) analogues isolated from the marine sponge Dactylospongia elegans has demonstrated that the quinone skeleton is indispensable for their differentiation-inducing activity in K562 human chronic myelogenous leukemia cells. nih.govnih.govscitoys.com Compounds lacking this feature lose this specific biological function, highlighting the quinone moiety as a non-negotiable component for this particular activity. nih.govscitoys.comnih.gov

Essential Role of the Amino Group

Complementing the quinone skeleton, the amino group plays a pivotal role in the bioactivity of this compound and its related compounds. nih.govnih.gov Studies have consistently shown this group to be crucial for the differentiation-inducing effects observed in K562 cells. scitoys.comnih.govhaoranbio.com The presence of the amino group is considered a key determinant for the molecule's ability to exert its effects, working in concert with the quinone structure. nih.govbpums.ac.ir

Significance of the Cis-Decaline Ring and Primary Amine for Specific Activities

While the quinone and amino groups are broadly important, more specific structural elements are required for certain biological effects. For the promotion of Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, two features have been identified as necessary: the cis-decaline ring and a primary amine on the benzoquinone ring. nih.govmdpi.comontosight.ai In a study comparing eight sesquiterpene quinones, only 5-epi-smenospongine (B1245595), which possesses both these features, significantly promoted TNF-α production. ontosight.ai Other closely related analogues, including this compound itself (which has a secondary amine), did not show apparent activity, underscoring the high degree of structural specificity required for this particular immune-modulatory function. ontosight.ai

Impact of Minor Structural Modifications on Efficacy and Selectivity

Once the essential core structure is established, minor modifications can fine-tune the molecule's potency and selectivity. These subtle changes can have a significant impact on how the compound interacts with its biological targets.

Effects of Substituents on the Amino Group

Interestingly, while the presence of the amino group is critical, the nature of the substituents attached to it appears to be less important for certain activities. For the differentiation-inducing activity in K562 cells, SAR studies have revealed that the substituents on the amino group are not crucial. scitoys.combpums.ac.ir This suggests that for this specific biological endpoint, the primary role of the amino group might be related to its basicity or its ability to form hydrogen bonds, rather than specific steric or electronic interactions of its substituents. scitoys.comnih.gov

Stereochemical Considerations (e.g., Influence of C-5 Configuration)

The three-dimensional arrangement of atoms, or stereochemistry, is often a critical factor in a molecule's biological activity. However, in the case of this compound's differentiation-inducing activity, the stereochemical configuration at the C-5 position of the sesquiterpene portion is not considered important. scitoys.comnih.govbpums.ac.ir Both this compound and its epimer, 5-epi-smenospongine, along with other related pairs of C-5 epimers, have been shown to possess similar activity in inducing differentiation in K562 cells. nih.gov This indicates that the spatial orientation of the substituent at this particular carbon does not significantly influence the interaction with the molecular target responsible for this effect. scitoys.comhaoranbio.com

Data on Structure-Activity Relationships

The following table summarizes the key findings from SAR studies on this compound and its analogues concerning their activity in K562 cells and RAW 264.7 cells.

Structural FeatureBiological ActivityImportanceSupporting CompoundsFinding
Quinone Skeleton Differentiation-inducing (K562 cells)IndispensableThis compound, AnaloguesCompounds with a quinone structure are active, while phenol analogues are not. nih.govscitoys.com
Amino Group Differentiation-inducing (K562 cells)ImportantThis compound, SmenospongidineAminoquinone-bearing compounds show activity, unlike those without. scitoys.comnih.gov
Cis-Decaline Ring & Primary Amine TNF-α Promotion (RAW 264.7 cells)Necessary5-epi-smenospongineOnly the compound with this combination of features was active. ontosight.ai
Substituents on Amino Group Differentiation-inducing (K562 cells)Not CrucialThis compound, SmenospongorineActivity is maintained regardless of different substituents on the nitrogen atom. scitoys.combpums.ac.ir
C-5 Stereoconfiguration Differentiation-inducing (K562 cells)Not ImportantThis compound / 5-epi-smenospongineBoth epimers show similar levels of activity. scitoys.comnih.govhaoranbio.com

Comparative Analysis of Biological Activities Across Related Sesquiterpenoid Quinones

This compound belongs to the broad class of marine-derived sesquiterpenoid quinones, which are characterized by a sesquiterpene core, often a drimane (B1240787) or rearranged drimane skeleton, linked to a quinone or hydroquinone (B1673460) moiety. mdpi.com These natural products, primarily isolated from sponges of the order Dictyoceratida, exhibit a wide spectrum of biological activities. nih.govmdpi.com A comparative analysis of this compound and its structural analogues reveals critical structure-activity relationships (SAR) that govern their biological effects, including cytotoxicity, antimicrobial activity, and enzyme inhibition.

The core structure of these compounds, particularly the quinone ring and the decalin skeleton, is fundamental to their bioactivity. Variations in the substitution pattern on the quinone ring and the stereochemistry of the sesquiterpene portion lead to significant differences in potency and specificity. Key analogues for comparison include ilimaquinone (B159049), which lacks the amino group characteristic of this compound, various aminoquinone derivatives like smenospongidine and smenospongiarine, and stereoisomers such as 5-epi-smenospongine.

Cytotoxic Activity

Cytotoxicity against various cancer cell lines is a hallmark of this compound class. nih.govmdpi.comresearchgate.net this compound itself demonstrates notable cytotoxicity, inducing G1 phase arrest and apoptosis in several leukemia cell lines (K562, HL60, and U937) and showing a lethal dose (LD50) of 1.0 µg/mL against L-1210 leukemia cells. nih.govscienceopen.com

When compared to its analogues, specific structural features appear critical.

The Quinone Moiety : The quinone structure is considered indispensable for cytotoxic and differentiation-inducing activities. nih.govscispace.com

Stereochemistry : The stereochemistry at the C-5 position of the decalin ring influences activity. This compound and its C-5 epimer, 5-epi-smenospongine, can exhibit different levels of activity. For instance, in studies on TNF-α production, 5-epi-smenospongine was active while this compound was not, suggesting that the cis-fused decalin ring was necessary for that specific activity. nih.gov However, for differentiation-inducing activity in K562 cells, the configuration at C-5 was found not to be as important. scispace.com

Phenolic Analogues : The related phenolic compounds, such as dictyoceratin A and C, also show strong cytotoxic effects and are noted as hypoxia-selective growth inhibitors. mdpi.comnih.govnih.gov Dictyoceratin A, in particular, was among the most potent compounds alongside this compound when screened against a human glioblastoma cell line. mdpi.com This highlights that both the quinone and hydroquinone forms can confer potent bioactivity.

Antimicrobial Activity

Several sesquiterpenoid quinones exhibit antibacterial properties. This compound has been reported to be active against Staphylococcus aureus. tandfonline.com Comparison with related compounds shows:

Ilimaquinone and its epimer : Ilimaquinone and 5-epi-ilimaquinone (B1256187) show activity against various bacteria. nih.gov One study found that epi-ilimaquinone was active against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). tandfonline.comusp.ac.fj

Smenoqualone : The importance of a free hydroxyl group on the quinone ring for general bioactivity was highlighted by smenoqualone, which lacks this feature and was found to be inactive as an antimicrobial and cytotoxic agent. nih.gov

Enzyme Inhibition and Other Activities

Beyond cytotoxicity and antimicrobial effects, these compounds inhibit various enzymes and modulate cellular pathways.

BACE1 Inhibition : Ilimaquinone and this compound were found to be moderate inhibitors of the enzyme BACE1, which is implicated in Alzheimer's disease, whereas other analogues like smenospongorine, smenospongiarine, and dictyoceratin A and B showed weak to no activity. mdpi.com

Phospholipase A2 (PLA2) Inhibition : As a measure of anti-inflammatory potential, several compounds were tested for PLA2 inhibition. Smenospongiarine and smenospongidine showed significant inhibitory activity, suggesting that a larger amine side-chain on the quinone ring is well-tolerated for this specific target. nih.govresearchgate.net Ilimaquinone also showed moderate inhibition. nih.gov

Cell Differentiation : A key activity of this compound and its aminoquinone relatives is the induction of erythroid differentiation in K562 chronic myelogenous leukemia cells. nih.govscispace.com Studies concluded that the quinone skeleton and the amino group are crucial for this effect, while the specific substituents on the amino group are not. scispace.com

The following table summarizes the comparative biological activities of this compound and selected sesquiterpenoid quinones.

Table 1. Comparative Biological Activities of this compound and Related Sesquiterpenoid Quinones

Compound Name Key Structural Features Biological Activity Reported Potency / Effect Citations
This compound Aminoquinone, trans-decalin Cytotoxicity (L-1210 leukemia) LD50: 1.0 µg/mL nih.govscienceopen.com
Cytotoxicity (HL60, U937) Induces apoptosis nih.govscienceopen.com
Cell Cycle Arrest (K562) G1 phase arrest nih.govscienceopen.com
BACE1 Inhibition Moderate mdpi.com
K562 Cell Differentiation Induces differentiation scispace.com
5-epi-Smenospongine Aminoquinone, cis-decalin TNF-α Production (LPS-stimulated RAW 264.7 cells) Promotes production nih.govontosight.ai
K562 Cell Differentiation Induces differentiation scispace.com
Ilimaquinone Hydroxyquinone, trans-decalin Cytotoxicity (Panc-1, U251MG) Significant mdpi.com
BACE1 Inhibition Moderate mdpi.com
PLA2 Inhibition Moderate nih.govresearchgate.net
5-epi-Ilimaquinone Hydroxyquinone, cis-decalin Cytotoxicity (P-388, A-549) IC50: 2.2 µg/mL, 0.9 µg/mL scienceopen.com
Antimicrobial (MRSA, VRE) Active tandfonline.comusp.ac.fj
Smenosquinone Aminoquinone Cytotoxicity (L-1210 leukemia) IC50: 2.5 µg/mL nih.gov
Smenospongidine Aminoquinone (Tyramine derivative) PLA2 Inhibition Moderate nih.govresearchgate.net
Cytotoxicity (U251MG, Panc-1) Significant mdpi.com
Smenospongiarine Aminoquinone (Dopamine derivative) PLA2 Inhibition Potent nih.govresearchgate.net
Cytotoxicity (L-1210 leukemia) IC50: 4.0 µg/mL nih.gov
Dictyoceratin A Hydroquinone (Phenol) Cytotoxicity (U251MG) Potent mdpi.com
Hypoxia-Selective Growth Inhibition Active nih.gov
Smenoqualone Lacks free hydroxyl on quinone ring Cytotoxicity, Antimicrobial Inactive nih.gov

This compound as a Promising Lead Compound for Therapeutic Development

This compound, a sesquiterpene aminoquinone originally isolated from the marine sponge Smenospongia sp., has emerged as a significant lead compound in the development of new therapeutic agents. nih.govmdpi.com Its multifaceted biological activities, particularly its antiproliferative and antiangiogenic effects, position it as a promising candidate for further investigation, especially in the context of oncology. nih.govmdpi.com The compound has demonstrated the ability to inhibit the growth of a wide range of human solid tumor cell lines, suggesting a broad spectrum of potential applications. nih.gov Furthermore, its activity against leukemia cells underscores its potential in treating hematological malignancies. nih.gov The unique chemical structure of this compound provides a valuable scaffold for medicinal chemistry efforts aimed at synthesizing more potent and selective derivatives. nih.gov

The marine environment represents a vast and largely untapped reservoir of biodiversity, offering a rich source of novel chemical entities with significant therapeutic potential. frontiersin.orgnih.gov Marine organisms, particularly invertebrates like sponges, have evolved complex chemical defense mechanisms, leading to the production of a diverse array of secondary metabolites with potent biological activities. nih.govpharmaceutical-journal.com These natural products often possess unique and complex molecular architectures that are not readily accessible through traditional synthetic chemistry, providing new scaffolds for drug discovery. pharmaceutical-journal.comnih.gov

The exploration of marine natural products is driven by the urgent need for new drugs to combat a range of human diseases, including cancer and infectious diseases, especially those that have developed resistance to existing therapies. frontiersin.orgnih.gov The chemical diversity found in marine organisms presents an opportunity to identify compounds with novel mechanisms of action, which is crucial for overcoming the challenge of drug resistance. pharmaceutical-journal.comnih.gov Historically, natural products have been a cornerstone of pharmacology, and marine-derived compounds are increasingly contributing to the pipeline of new drug candidates. frontiersin.orgnih.gov

Key Drivers for Marine Natural Product Drug Discovery:

RationaleDescriptionSupporting Insights
Chemical Diversity Marine organisms produce a vast array of unique and complex chemical structures. pharmaceutical-journal.comThis diversity offers novel scaffolds for drug development that are often unobtainable through synthetic chemistry. nih.gov
Biological Potency The constant evolutionary pressure in marine ecosystems has led to the development of highly active secondary metabolites.These compounds often exhibit potent biological activities, including anticancer, antiviral, and antimicrobial properties. mdpi.com
Novel Mechanisms of Action The unique chemical structures of marine natural products frequently translate to novel mechanisms of action. nih.govThis is critical for addressing diseases with resistance to current treatments. nih.gov
Untapped Resource The vast majority of marine biodiversity remains unexplored. nih.govThis suggests that a wealth of undiscovered therapeutic agents awaits discovery in the world's oceans.

The emergence of drug resistance is a major obstacle in the treatment of cancer and infectious diseases. mdpi.commdpi.com this compound and other marine-derived compounds offer potential strategies to circumvent these resistance mechanisms. One approach is the development of compounds that act on novel molecular targets, thereby bypassing the pathways that have become resistant to conventional drugs. mdpi.com The unique bioactivity of this compound suggests that it may operate through such a novel mechanism.

Another strategy involves the use of combination therapies, where a compound like this compound could be used to resensitize resistant cells to existing drugs. mdpi.commjima.org This can be achieved by inhibiting drug efflux pumps, which are cellular mechanisms that actively remove therapeutic agents from the cell, or by modulating signaling pathways that contribute to the resistant phenotype. mdpi.com The development of "chemosensitizers" from natural product leads is an active area of research aimed at enhancing the efficacy of current drug regimens. mjima.org Furthermore, targeting non-essential bacterial targets with "antibiotic adjuvants" is a promising strategy to combat antimicrobial resistance. semanticscholar.org

Sustainable Production Methodologies for this compound

A significant hurdle in the development of marine natural products is the "supply problem," where the parent organism produces the compound of interest in very low concentrations. frontiersin.org This makes large-scale harvesting from the wild unsustainable and environmentally damaging. mdpi.com Therefore, the development of sustainable production methods is crucial for the clinical translation of compounds like this compound.

Marine sponge aquaculture, or farming, presents a renewable and environmentally friendly approach to produce sponge biomass for the extraction of bioactive compounds. frontiersin.orgird.fr This method involves the cultivation of sponge explants, which are small pieces of a parent sponge that can regenerate into a complete organism. wikipedia.org Mariculture, the cultivation of marine organisms in their natural environment, allows for the production of sponges under conditions that mimic their native habitat, which can be important for the consistent production of secondary metabolites. nih.gov

Successful sponge aquaculture requires careful consideration of various environmental factors that influence sponge growth and metabolite production, such as light, salinity, and water flow. wikipedia.org Research into optimizing these conditions is ongoing to improve the yield and consistency of bioactive compound production. ird.fr Integrated multi-trophic aquaculture (IMTA) systems, where sponges are co-cultured with other species, offer a promising avenue for sustainable production, as sponges can act as bioremediators by filtering organic waste from the water. mdpi.comwikipedia.org

Comparison of Sponge Production Methods:

MethodDescriptionAdvantagesChallenges
Wild Harvest Collection of sponges directly from their natural habitat.Provides immediate access to biomass.Unsustainable, environmentally damaging, and can lead to depletion of natural stocks. mdpi.com
Aquaculture/Mariculture Cultivation of sponges in controlled or natural marine environments. frontiersin.orgSustainable, renewable, and allows for controlled production. justagriculture.inRequires optimization of growth conditions and can be labor-intensive. ird.fr
Cell Culture In vitro cultivation of sponge cells (primmorphs). nih.govHighly controlled production environment, independent of geographical location.Technically challenging to establish and maintain stable, high-producing cell lines. nih.gov

It is now widely recognized that many of the bioactive compounds isolated from marine sponges are actually produced by their associated symbiotic microorganisms, such as bacteria and fungi. nih.govnih.gov This discovery opens up the possibility of producing these compounds through fermentation of the microbial symbionts, which is a more scalable and sustainable approach than sponge aquaculture. nih.gov

Bioprospecting involves the isolation and screening of these symbiotic microorganisms to identify the true producers of the desired metabolite. nih.govfrontiersin.org Once identified, these microbes can be cultured in bioreactors under optimized conditions to produce large quantities of the compound. aber.ac.uk This approach not only addresses the supply issue but also allows for genetic and metabolic engineering of the microorganisms to enhance production yields. nih.gov The exploration of endophytic microorganisms from various environments is a rapidly growing field with immense potential for discovering novel bioactive compounds and their production hosts. nih.govnih.gov

Advanced Research Methodologies and Translational Prospects

The translation of a promising lead compound like this compound from the laboratory to the clinic requires the application of advanced research methodologies. routledge.comgoogle.com A comprehensive understanding of its mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential for efficacy in relevant disease models is essential.

Modern research approaches, including genomics, proteomics, and metabolomics (collectively known as "omics" technologies), can provide deep insights into the molecular targets and pathways affected by this compound. High-throughput screening and computational modeling can accelerate the process of lead optimization and the design of more potent and selective analogs. cambridge.orgslideshare.net Furthermore, the development of robust and reproducible analytical methods is crucial for quality control throughout the drug development process. jspmuni.ac.in

The translational prospects for this compound are promising, given its potent in vitro activities. The next critical steps will involve rigorous preclinical evaluation in animal models to assess its in vivo efficacy and safety profile. Successful preclinical studies would then pave the way for investigational new drug (IND) enabling studies and, ultimately, clinical trials in humans. The journey from a marine natural product to a clinically approved drug is long and challenging, but the unique biological properties of compounds like this compound make them worthy of continued investigation. nih.gov

Q & A

Q. What experimental methodologies are recommended for assessing smenospongine’s antiproliferative activity in cancer cell lines?

To evaluate this compound’s antiproliferative effects, the sulforhodamine B (SRB) assay is widely used to measure cell growth inhibition. Researchers should:

  • Use a panel of diverse cancer cell lines (e.g., JFCR39 panel with 39 solid tumor types) to capture tissue-specific responses.
  • Calculate GI₅₀ values (concentration causing 50% growth inhibition) and generate a Log GI₅₀ fingerprint to compare sensitivity profiles.
  • Prioritize colorectal and lung cancer models, as these show higher sensitivity to this compound compared to ovarian or breast cancers .

Q. How can this compound’s antiangiogenic activity be experimentally validated?

The Matrigel-based tube formation assay with human umbilical vein endothelial cells (HUVECs) is a gold standard:

  • Treat HUVECs with this compound (e.g., 0.5–2.5 µM) and quantify inhibition of tubular network formation.
  • Use concentration gradients to establish dose dependency and validate results via migration assays (e.g., scratch/wound healing assays) .

Q. What molecular targets or pathways are implicated in this compound-induced apoptosis?

Key mechanisms include:

  • p21 upregulation , which regulates cell cycle arrest.
  • DNA fragmentation in leukemic U937 cells, confirmed via agarose gel electrophoresis or TUNEL assays.
  • Further studies should pair RNA sequencing with pathway analysis (e.g., KEGG, Reactome) to identify upstream regulators .

Advanced Research Questions

Q. How can contradictory findings in this compound’s tissue-specific efficacy be resolved?

Contradictions (e.g., higher sensitivity in colorectal vs. breast cancers) may arise from:

  • Tumor microenvironment differences : Assess hypoxia, stromal interactions, or metabolic adaptations using 3D co-culture models.
  • Expression profiling : Compare baseline levels of apoptosis-related proteins (e.g., Bcl-2, caspase-3) across resistant vs. sensitive cell lines.
  • Pharmacogenomic screens : Use CRISPR libraries to identify genetic modifiers of this compound response .

Q. What strategies optimize the experimental design for studying this compound’s synergistic effects with other anticancer agents?

  • Combinatorial screening : Use a matrix of this compound with standard chemotherapeutics (e.g., cisplatin, paclitaxel) and calculate combination indices (CI) via the Chou-Talalay method.
  • Mechanistic synergy : Prioritize agents targeting complementary pathways (e.g., antiangiogenics + DNA damage inducers).
  • Validate findings in in vivo xenograft models to account for pharmacokinetic interactions .

Q. How should researchers address variability in this compound’s purity and stability during in vitro assays?

  • Quality control : Characterize compound purity via HPLC-MS and confirm stability under experimental conditions (e.g., DMSO stock storage at −80°C).
  • Batch testing : Compare biological activity across multiple synthetic or isolation batches to rule out contamination artifacts.
  • Include positive controls (e.g., known antiangiogenic drugs) to normalize inter-experimental variability .

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

  • Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Robustness testing : Apply bootstrapping or Monte Carlo simulations to assess confidence intervals for GI₅₀ values.
  • Account for multiple comparisons (e.g., Bonferroni correction) when testing across cell lines or treatment groups .

Data Contradiction and Reproducibility

Q. How can discrepancies between in vitro and in vivo efficacy of this compound be investigated?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations in animal models to confirm bioavailability.
  • Metabolite analysis : Identify active/inactive metabolites via LC-MS and test their biological activity.
  • Tumor heterogeneity : Use patient-derived xenografts (PDXs) to mirror human tumor complexity better than cell line-derived models .

Q. What steps ensure reproducibility in this compound studies across laboratories?

  • Detailed protocols : Publish full experimental conditions (e.g., serum concentration, passage number of cell lines, Matrigel lot numbers).
  • Open data sharing : Deposit raw data (e.g., GI₅₀ values, imaging files) in repositories like Figshare or Zenodo.
  • Inter-lab validation : Collaborate with independent labs to replicate key findings using blinded samples .

Methodological Innovations

Q. What advanced techniques could elucidate this compound’s mechanism of action?

  • Single-cell RNA sequencing : Resolve heterogeneity in cellular responses within tumor populations.
  • Live-cell imaging : Track real-time effects on cytoskeletal dynamics during angiogenesis inhibition.
  • Chemical proteomics : Use affinity-based probes to identify direct protein targets of this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.